molecular formula C10H14BrNO3S B14901418 2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide

2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide

Cat. No.: B14901418
M. Wt: 308.19 g/mol
InChI Key: SNAIUCZYPRKWSU-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S. It is a brominated sulfonamide derivative, which is often used in various chemical reactions and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method includes the reaction of 2-bromobenzenesulfonyl chloride with 1-methoxypropan-2-amine under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, oxidized or reduced derivatives, and coupled products with extended aromatic systems .

Scientific Research Applications

2-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, methoxy, and sulfonamide groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and biological research .

Properties

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

2-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H14BrNO3S/c1-8(7-15-2)12-16(13,14)10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3

InChI Key

SNAIUCZYPRKWSU-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC=CC=C1Br

Origin of Product

United States

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